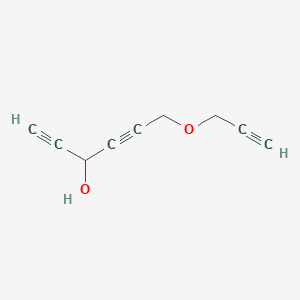
6-prop-2-ynoxyhexa-1,4-diyn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-prop-2-ynoxyhexa-1,4-diyn-3-ol: 1-phenylpenta-1,4-diyn-3-ol ) is a chemical compound with the molecular formula
C11H8O
. Its structure features a phenyl group attached to a hexadiynol backbone. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.Preparation Methods
Synthetic Routes::
Sonogashira Coupling: The most common method involves a Sonogashira coupling between a terminal alkyne (prop-2-yn-1-ol) and a phenyl halide (e.g., bromobenzene). Palladium catalysts facilitate the coupling reaction.
Alkyne Hydroxylation: Another approach is the hydroxylation of a hexadiyne (1,4-diyn-3-ol) using strong base and hydrogen peroxide.
Industrial Production: While not widely produced industrially, research labs synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactions::
Oxidation: 6-prop-2-ynoxyhexa-1,4-diyn-3-ol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction yields the corresponding alkene or saturated alcohol.
Substitution: Halogenation or other substitution reactions occur at the phenyl group.
Oxidation: KMnO₄, PCC (pyridinium chlorochromate)
Reduction: LiAlH₄, NaBH₄
- Oxidation: Aldehyde or carboxylic acid derivatives
- Reduction: Alkene or saturated alcohol derivatives
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Research on its pharmacological properties, including potential anticancer effects.
Industry: Limited industrial applications due to its specialized nature.
Mechanism of Action
Targets: Interacts with cellular proteins or enzymes.
Pathways: May modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C9H8O2 |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
6-prop-2-ynoxyhexa-1,4-diyn-3-ol |
InChI |
InChI=1S/C9H8O2/c1-3-7-11-8-5-6-9(10)4-2/h1-2,9-10H,7-8H2 |
InChI Key |
OBBXAOHJGZZLJZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCC#CC(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


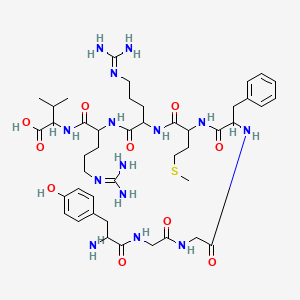
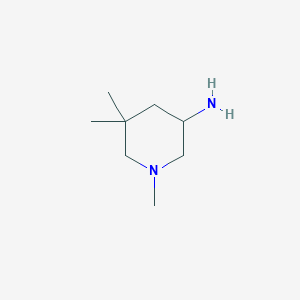
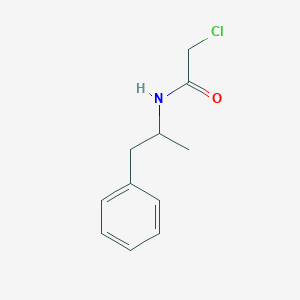

![2-Furoic acid,5-[(isopentyloxy)methyl]-](/img/structure/B12111255.png)

![1-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B12111267.png)

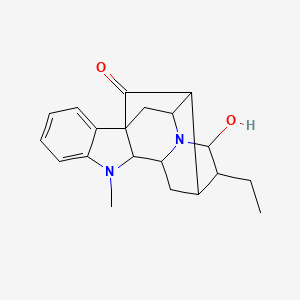


![3-[2-(4-Chloro-3-methylphenoxy)acetamido]benzoic acid](/img/structure/B12111280.png)
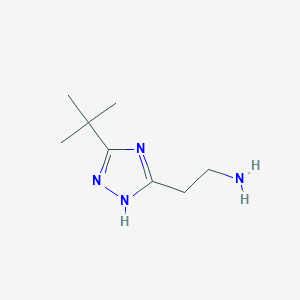
![5-Azaspiro[2.5]oct-7-ene-4,6-dione](/img/structure/B12111298.png)
